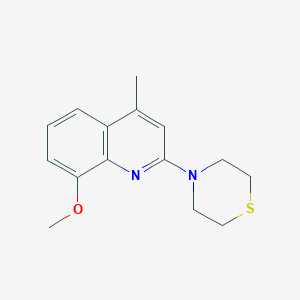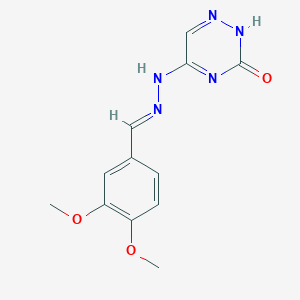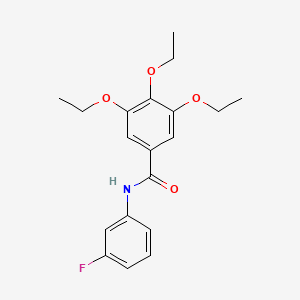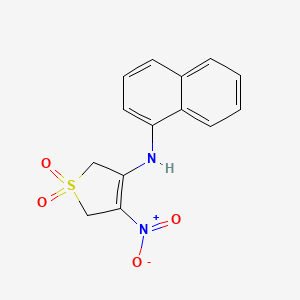![molecular formula C16H14N2O4S B5711782 methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)
methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinazolinone derivatives are typically synthesized through multi-step processes involving key reactions such as cyclization, acylation, and condensation. For instance, one study details the synthesis of related quinazolinone compounds via the condensation of 8-hydroxyquinoline with methyl chloroacetate, followed by reactions with hydrazine hydrate and phenyl iso/thioisocyanates, leading to various substituted derivatives (Saeed et al., 2014). Another example involves the synthesis of methyl α-[(4-oxoquinazolin-2-yl)thio]acetate from anthranilic acid, showcasing the steps of esterification, chloroacetylation, thiocyanation, and cyclization to achieve the target precursor for further derivative synthesis (Al-alaaf & Al-iraqi, 2021).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often elucidated using techniques like X-ray diffraction. Such studies reveal the planarity of the quinazoline moiety and its spatial relationship with substituents, which can significantly influence the compound's reactivity and interactions. For example, the crystal structure analysis of a related methyl quinazolinyl thiopropionate compound shows specific intermolecular interactions and dihedral angles between moieties that could impact its chemical behavior (Rajnikant et al., 2001).
Chemical Reactions and Properties
Quinazolinone derivatives participate in a variety of chemical reactions, including electrophilic substitution, cyclization, and nucleophilic addition, depending on the functional groups present. The reactivity can be influenced by the nature of the substituents, as seen in studies where different electrophiles react with quinazolinone thioamides to produce S-substituted or N-acyl derivatives, demonstrating a range of possible modifications and the versatility of these compounds (Fathalla et al., 2000).
将来の方向性
The future directions for the study of this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its chemical reactivity, elucidation of its mechanism of action, and evaluation of its potential applications in various fields such as pharmaceuticals and materials science .
特性
IUPAC Name |
methyl 2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-21-14(19)10-23-16-17-13-7-3-2-6-12(13)15(20)18(16)9-11-5-4-8-22-11/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQMGJNRJYXSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-(cyclopentylideneamino)-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5711701.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711707.png)

![2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5711721.png)
![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B5711746.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5711749.png)
![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)
![12-oxo-N-[4-(trifluoromethyl)phenyl]-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5711764.png)
![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)

![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)

